1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione chemical properties
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
This document provides a comprehensive overview of the chemical and physical properties, synthesis, spectral information, and applications of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione, a fluorinated β-diketone of significant interest in pharmaceutical and materials science research.
Chemical and Physical Properties
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a white to off-white crystalline solid at room temperature.[1] The presence of the trifluoromethyl group significantly influences its electronic properties and reactivity.[2]
Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
| Property | Value | Source |
| Molecular Formula | C₁₀H₆ClF₃O₂ | [1][3][4][5] |
| Molecular Weight | 250.60 g/mol | [1][3][4][5] |
| CAS Number | 18931-60-7 | [3][4][5][6][7] |
| Appearance | White to Almost white powder to crystal | [1] |
| Melting Point | 60-64 °C (lit.) | [4][8] |
| Boiling Point | 292.4±35.0 °C (Predicted) | [8] |
| Density | 1.396±0.06 g/cm³ (Predicted) | [8] |
| Purity | >97% | [4] |
| Solubility | Soluble in Methanol | [8] |
| InChI | 1S/C10H6ClF3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13,14)/h1-4H,5H2 | [1][3][4] |
| InChIKey | LJHFYVKVIIMXQM-UHFFFAOYSA-N | [1][3][4] |
| SMILES | O=C(CC(=O)C(F)(F)F)c1ccc(Cl)cc1 | [1][4] |
Synthesis
β-Diketones such as 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione are commonly synthesized via a Claisen condensation reaction. This method involves the acylation of a ketone with an ester in the presence of a strong base. For this specific compound, the synthesis typically involves the reaction of 4'-chloroacetophenone with an ethyl trifluoroacetate in the presence of a base like sodium ethoxide or sodium hydride.
Caption: Generalized Claisen condensation pathway for synthesis.
Reactivity and Applications
The chemical reactivity of this compound is characterized by its diketone functionality and the electron-withdrawing trifluoromethyl group.[2] This structure makes it a versatile building block in organic synthesis.
-
Pharmaceutical Development : It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[9] Its structure is a precursor for creating complex heterocyclic compounds.[2]
-
Agricultural Chemicals : The compound is utilized in the formulation of agrochemicals, such as pesticides and herbicides.[9]
-
Material Science : It is explored in the creation of advanced materials like coatings and polymers, where its unique properties can enhance durability and resistance.[9]
-
Research Reagent : As a reagent, it is valuable for studying reaction mechanisms and developing new synthetic methodologies in both academic and industrial laboratories.[9] The trifluoromethyl group is crucial in medicinal chemistry for improving the bioavailability and metabolic stability of drug candidates.[9]
Spectral Analysis
Spectroscopic methods are essential for the structural elucidation and purity assessment of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione.
Table 2: Spectroscopic Data Availability
| Technique | Instrument/Method | Source |
| FTIR | Bruker Tensor 27 FT-IR (Film Technique) | [3] |
| ATR-IR | Bruker Tensor 27 FT-IR (ATR-Neat) | [3][10] |
| Raman | Bruker MultiRAM Stand Alone FT-Raman | [3][10] |
While specific peak data is not available in the provided search results, the availability of reference spectra from various sources is confirmed.[3][10]
Experimental Protocols
The following are generalized protocols for the characterization of 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione based on standard laboratory techniques.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Objective : To identify functional groups present in the molecule.
-
Methodology (KBr Pellet Technique) :
-
Thoroughly grind 1-2 mg of the compound with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the 4000-400 cm⁻¹ range.[11]
-
-
Expected Peaks : Characteristic peaks for C=O (ketone), C-F (trifluoromethyl), C-Cl (chlorophenyl), and aromatic C-H and C=C stretching vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To determine the carbon-hydrogen framework of the molecule.
-
Methodology (¹H and ¹³C NMR) :
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum to observe proton environments, chemical shifts, and coupling constants.
-
Acquire the ¹³C NMR spectrum to identify the number and types of carbon atoms.
-
For fluorine-containing compounds, ¹⁹F NMR would also be a critical technique for characterization.[12]
-
Caption: Standard workflow for chemical characterization.
Safety and Handling
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is associated with several hazards and requires careful handling in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Code | Description |
| H302 | Harmful if swallowed[3] |
| H312 | Harmful in contact with skin[3] |
| H315 | Causes skin irritation[3] |
| H319 | Causes serious eye irritation[3][6] |
| H332 | Harmful if inhaled[3][6] |
| H335 | May cause respiratory irritation[3][6] |
Precautionary Measures :
-
Prevention : Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6] Wear protective gloves, clothing, eye, and face protection.[6] Use only outdoors or in a well-ventilated area and avoid breathing dust.[6]
-
Response : In case of ingestion, skin contact, or inhalation, seek medical help.[6] If in eyes, rinse cautiously with water for several minutes, removing contact lenses if possible.[6]
-
Storage : Store in a well-ventilated place and keep the container tightly closed.[6] Store locked up.[6]
-
Personal Protective Equipment (PPE) : Recommended PPE includes eyeshields, gloves, and a type N95 (US) respirator.[4]
References
- 1. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | C10H6ClF3O2 | CID 2773832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(4-Chlorophenyl)-4,4,4-trifluoro-1,3-butanedione 97 18931-60-7 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE - Safety Data Sheet [chemicalbook.com]
- 8. 1-(4-CHLOROPHENYL)-4,4,4-TRIFLUORO-1,3-BUTANEDIONE CAS#: 18931-60-7 [m.chemicalbook.com]
- 9. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]
- 10. spectrabase.com [spectrabase.com]
- 11. scispace.com [scispace.com]
- 12. rsc.org [rsc.org]
